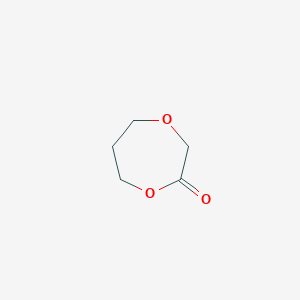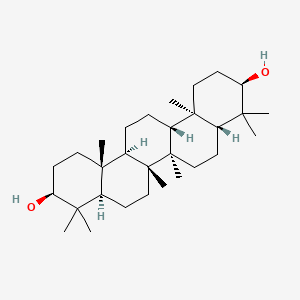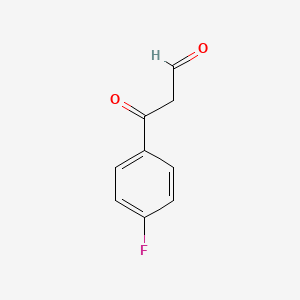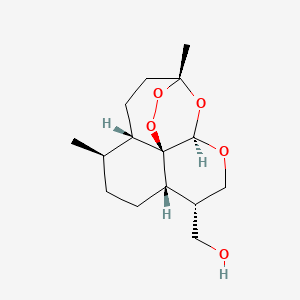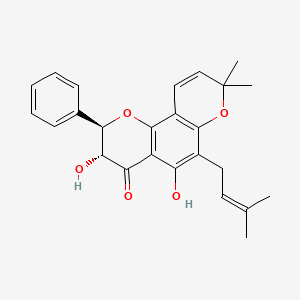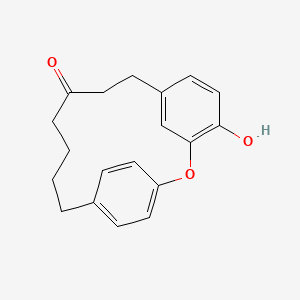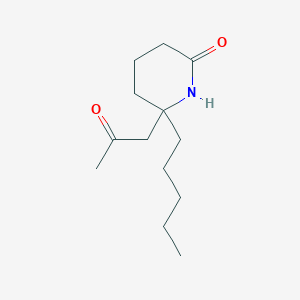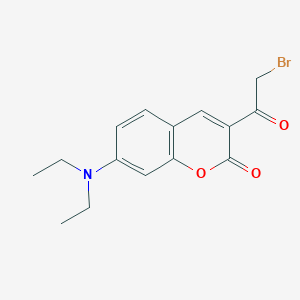
Cratoxyarborenone F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cratoxyarborenone F is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 6 and a methoxy group at position 4. It is isolated from Cratoxylum Sumatranum and exhibits cytotoxicity towards the KB (human oral epidermoid) cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a member of xanthones, a polyphenol and an aromatic ether.
Applications De Recherche Scientifique
Cytotoxic Activities
Cratoxyarborenone F, along with other compounds such as cratoxyarborenones A-E, was isolated from Cratoxylum sumatranum. These compounds were identified as active constituents using the KB human cancer cell line cytotoxicity assay, indicating their potential use in cancer research and therapy (Seo et al., 2002).
Antioxidant Properties
Studies on Cratoxylum formosum, a related species, have revealed significant antioxidant activities. These properties are primarily attributed to the high amounts of phenolic compounds in the leaves. The extraction conditions optimized for the recovery of these phenolic compounds, including this compound, suggest its potential in antioxidant research (Yingngam et al., 2015).
Anti-Amebic Activity
This compound, identified in Cratoxylum sumatranum, has shown promising anti-amebic activity against Entamoeba histolytica, a significant cause of human amebiasis. This discovery opens avenues for further research in the treatment of parasitic infections (Wardana et al., 2020).
Propriétés
Formule moléculaire |
C14H10O5 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1,6-dihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-10-5-4-9(16)12-13(17)8-3-2-7(15)6-11(8)19-14(10)12/h2-6,15-16H,1H3 |
Clé InChI |
ANQQUCRTGKYCDZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O |
SMILES canonique |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



